N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide
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Overview
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide is a versatile chemical compound with a unique structure that allows for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide typically involves the reaction of cyclopropanecarbonyl chloride with a quinoline derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated quinoline derivatives .
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and molecular modeling.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-3-methylbenzenesulfonamide .
- N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide .
Uniqueness
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropane and quinoline moieties contribute to its stability and reactivity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-4-2-6-18(12-14)26(24,25)21-17-9-10-19-16(13-17)5-3-11-22(19)20(23)15-7-8-15/h2,4,6,9-10,12-13,15,21H,3,5,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGNBDLQICEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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